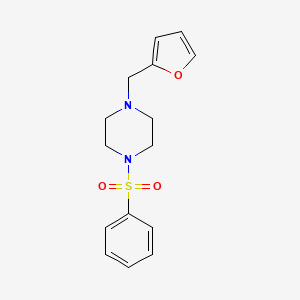![molecular formula C15H23FN2O2S B5815400 4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5815400.png)
4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide, also known as Compound A, is a drug that has been studied extensively for its potential applications in the field of neuroscience. This compound is a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various cellular processes such as cell survival, differentiation, and neurotransmitter release.
Wirkmechanismus
4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A is a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes such as cell survival, differentiation, and neurotransmitter release. By blocking the sigma-1 receptor, this compound A modulates the activity of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in the growth and survival of neurons. This compound A has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A is its selectivity for the sigma-1 receptor. This selectivity allows for the modulation of specific neurotransmitters without affecting other cellular processes. However, one of the limitations of this compound A is its poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A. One potential direction is the investigation of its effects on other neurological disorders such as Huntington's disease and multiple sclerosis. Another potential direction is the development of more potent and selective sigma-1 receptor antagonists based on the structure of this compound A. Finally, the development of more effective delivery methods for this compound A could enhance its potential therapeutic applications.
Conclusion:
In conclusion, this compound A is a selective antagonist of the sigma-1 receptor that has potential applications in the field of neuroscience. Its mechanism of action involves the modulation of specific neurotransmitters, which can lead to neuroprotective effects and improvements in cognitive function. Despite its limitations, this compound A represents a promising avenue for the development of novel therapies for neurological disorders.
Synthesemethoden
The synthesis of 4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A involves several steps. The starting material is 4-fluorobenzenesulfonyl chloride, which is reacted with 3-(4-methyl-1-piperidinyl)propylamine to form the intermediate product. This intermediate is then reacted with sodium hydride and chloroform to yield this compound A.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects in various animal models of neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. This compound A has also been shown to improve cognitive function and memory in animal models.
Eigenschaften
IUPAC Name |
4-fluoro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O2S/c1-13-7-11-18(12-8-13)10-2-9-17-21(19,20)15-5-3-14(16)4-6-15/h3-6,13,17H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPPNVWPZXFNPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5815317.png)


![ethyl 2-[(dichloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5815352.png)
![methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate](/img/structure/B5815358.png)
![4-methyl-1-[(4-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5815366.png)



![1-[3-(2-furyl)acryloyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5815393.png)
![3-(propylthio)-N-(2-thienylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5815404.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5815410.png)
![2-benzyl-6-chloro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5815419.png)
